5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyridine 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1713163-33-7
VCID: VC2764424
InChI: InChI=1S/C8H7BrF2N2/c9-6-1-2-7(12-3-6)13-4-8(10,11)5-13/h1-3H,4-5H2
SMILES: C1C(CN1C2=NC=C(C=C2)Br)(F)F
Molecular Formula: C8H7BrF2N2
Molecular Weight: 249.06 g/mol

5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyridine

CAS No.: 1713163-33-7

Cat. No.: VC2764424

Molecular Formula: C8H7BrF2N2

Molecular Weight: 249.06 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyridine - 1713163-33-7

Specification

CAS No. 1713163-33-7
Molecular Formula C8H7BrF2N2
Molecular Weight 249.06 g/mol
IUPAC Name 5-bromo-2-(3,3-difluoroazetidin-1-yl)pyridine
Standard InChI InChI=1S/C8H7BrF2N2/c9-6-1-2-7(12-3-6)13-4-8(10,11)5-13/h1-3H,4-5H2
Standard InChI Key BXHRGYCRWFICOJ-UHFFFAOYSA-N
SMILES C1C(CN1C2=NC=C(C=C2)Br)(F)F
Canonical SMILES C1C(CN1C2=NC=C(C=C2)Br)(F)F

Introduction

5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyridine is a halogenated heterocyclic compound that belongs to the class of pyridine derivatives. It features a pyridine ring, a bromine atom, and a difluoroazetidine moiety, which contribute to its unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry and materials science due to its diverse applications.

Synthesis Methods

The synthesis of 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyridine typically involves multi-step organic reactions. These reactions can be optimized using various solvents and temperatures to improve yield and selectivity. For instance, using a solvent mixture of dioxane and water at elevated temperatures (85 °C to 95 °C) has been shown to enhance reaction efficiency in similar pyridine derivatives synthesis.

3.1. Synthetic Steps

  • Halogenation of Pyridine Derivatives: The initial step often involves the halogenation of a pyridine derivative to introduce the bromine atom.

  • Introduction of Difluoroazetidine: This is typically achieved through nucleophilic substitution reactions, where the difluoroazetidine group is introduced into the pyridine ring.

3.2. Reaction Conditions

  • Solvents: Polar aprotic solvents like dimethylformamide are commonly used to facilitate nucleophilic substitutions.

  • Catalysts: Palladium or copper catalysts may be employed to enhance reaction efficiency.

  • Temperature: Elevated temperatures can improve reaction rates and yields.

Characterization Techniques

The structure and purity of 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyridine can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the molecular structure.

  • Mass Spectrometry (MS): Useful for determining the molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Helps identify functional groups present in the compound.

Potential Applications

5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyridine has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceutical agents due to its unique biological properties.

  • Materials Science: In the development of advanced materials, such as organic semiconductors.

Biological Activity and Mechanism of Action

The biological activity of this compound may involve interactions with specific molecular targets, such as enzymes or receptors. Experimental studies are necessary to elucidate its precise mechanism of action, often involving assays that measure binding affinity and biological activity against target cells or enzymes.

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